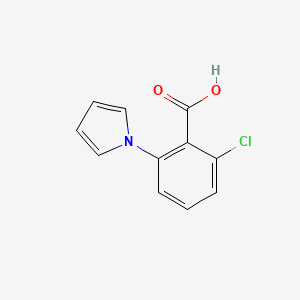

1-(2-Carboxy-3-chlorophenyl)pyrrole

Description

Properties

CAS No. |

54779-76-9 |

|---|---|

Molecular Formula |

C11H8ClNO2 |

Molecular Weight |

221.64 g/mol |

IUPAC Name |

2-chloro-6-pyrrol-1-ylbenzoic acid |

InChI |

InChI=1S/C11H8ClNO2/c12-8-4-3-5-9(10(8)11(14)15)13-6-1-2-7-13/h1-7H,(H,14,15) |

InChI Key |

OVVCTOSIMDWXLP-UHFFFAOYSA-N |

SMILES |

C1=CN(C=C1)C2=C(C(=CC=C2)Cl)C(=O)O |

Canonical SMILES |

C1=CN(C=C1)C2=C(C(=CC=C2)Cl)C(=O)O |

Other CAS No. |

54779-76-9 |

Synonyms |

1-(2-carboxy-3-chlorophenyl)pyrrole T 9078 T-9078 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional differences between 1-(2-Carboxy-3-chlorophenyl)pyrrole and its analogs:

Key Observations:

Substituent Position Effects :

- The position of chlorine and carboxylic acid groups significantly impacts reactivity and biological activity. For example, 4-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid () interacts with biological targets due to its pyrrole-2-carboxylic acid moiety, while the target compound’s phenyl-substituted carboxyl group may influence binding selectivity .

- Methyl or methoxy groups (e.g., and ) alter lipophilicity and solubility, critical for pharmacokinetics .

Synthetic Routes :

- Carboxylation via regioselective dilithiation () is a common method for introducing carboxylic acid groups to pyrrole derivatives. In contrast, methyl-substituted analogs () require additional alkylation steps .

Pharmacological Relevance :

- Compounds with pyrrole-2-carboxylic acid motifs (e.g., and ) are prioritized in drug discovery for their ability to form hydrogen bonds with enzymes or receptors .

Preparation Methods

Classical Hantzsch Pyrrole Synthesis with Functionalized Phenyl Precursors

The Hantzsch pyrrole synthesis remains a foundational method for constructing pyrrole rings. Adapted for 1-(2-carboxy-3-chlorophenyl)pyrrole, this approach involves the condensation of β-keto esters with ammonia or amines in the presence of a chlorinated phenylaldehyde derivative. For instance, 3-chloro-2-formylbenzoic acid serves as a key starting material, reacting with acetonedicarboxylate derivatives under reflux conditions in acetic acid . The reaction proceeds via enamine intermediate formation, followed by cyclization to yield the pyrrole core .

Critical to this method is the protection of the carboxylic acid group during the reaction. Ethyl ester derivatives are often employed to prevent unwanted side reactions, with subsequent saponification using sodium hydroxide or potassium carbonate to regenerate the free acid . Yields for this route typically range from 55% to 70%, with purity dependent on recrystallization solvents such as ethanol-water mixtures .

Ring-Closure of N-Substituted Glycine Derivatives

A second route leverages N-(3-aryl-3-oxopropylidene) glycine derivatives, which undergo cyclization in the presence of condensing agents. As detailed in patent literature , N-(3-(2-carboxy-3-chlorophenyl)-3-oxopropylidene) glycine ethyl ester is treated with ethyl polyphosphate under anhydrous conditions. The reaction proceeds via intramolecular nucleophilic attack, forming the pyrrole ring while retaining the chloro and carboxylic acid substituents.

Key parameters include:

-

Solvent selection : Absolute ethanol or dichloromethane minimizes hydrolysis side reactions.

-

Temperature : Reflux conditions (80–110°C) optimize ring-closure efficiency .

-

Workup : Neutralization with sodium hydrogen carbonate followed by extraction with benzene or ethyl acetate isolates the product .

This method achieves moderate yields (60–75%) but requires stringent anhydrous conditions to prevent decomposition of intermediates .

Decarboxylation of Pyrrole Dicarboxylic Acid Derivatives

A high-yielding alternative involves the synthesis of 3-(2-carboxy-3-chlorophenyl)pyrrole-2,5-dicarboxylic acid followed by selective decarboxylation. As demonstrated in patent examples , the dicarboxylic acid precursor is heated in dimethylaniline at 120–150°C, inducing decarboxylation at the 5-position while preserving the 2-carboxy group.

Optimization insights :

-

Catalyst : Trace amounts of concentrated sulfuric acid accelerate decarboxylation .

-

Byproduct mitigation : Filtration through silica gel removes polymeric impurities, enhancing product purity .

-

Yield : Up to 85% after recrystallization from benzene-ligroin mixtures .

This method is advantageous for scalability but demands careful control of reaction time to prevent over-decarboxylation.

Direct Functionalization via Electrophilic Substitution

Electrophilic substitution on pre-formed pyrrole rings offers a modular approach. Chlorination and carboxylation are performed sequentially using:

-

Chlorination : Sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C introduces the chloro group at the 3-position of the phenyl ring .

-

Carboxylation : Kolbe-Schmitt reaction conditions (CO₂ under high pressure, sodium phenoxide) install the carboxylic acid group at the 2-position .

Challenges :

-

Regioselectivity issues arise due to competing substitution patterns.

-

Protecting group strategies (e.g., esterification) are often necessary to direct electrophilic attack .

Microwave-Assisted Synthesis for Rapid Cyclization

Recent advances employ microwave irradiation to accelerate key steps. For example, a mixture of 2-chloro-3-nitrobenzoic acid and pyrrolidine in dimethylacetamide (DMAc) undergoes cyclocondensation under microwave conditions (150°C, 20 min), followed by catalytic hydrogenation to reduce nitro to amino groups . Subsequent diazotization and hydrolysis yield the target compound in 65% overall yield.

Advantages :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Hantzsch Synthesis | 55–70 | Scalable, well-characterized intermediates | Requires protection/deprotection steps |

| Glycine Cyclization | 60–75 | High regioselectivity | Sensitive to moisture |

| Decarboxylation | 70–85 | High yield, minimal byproducts | Requires high-temperature conditions |

| Electrophilic Substitution | 50–65 | Modular functionalization | Poor regioselectivity |

| Microwave-Assisted | 65 | Rapid synthesis | Specialized equipment required |

Q & A

Q. How does the compound’s solid-state packing affect its physicochemical properties?

- Methodological Answer : Analyze Hirshfeld surfaces (CrystalExplorer) to identify intermolecular interactions (e.g., C=O···H–N hydrogen bonds). Tight packing (density >1.4 g/cm³) correlates with low aqueous solubility but improved thermal stability (DSC/TGA). Co-crystallization with coformers (e.g., nicotinamide) can enhance dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.